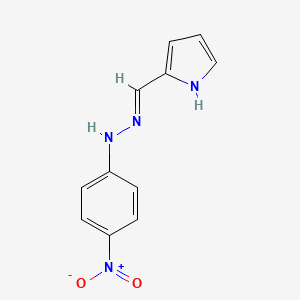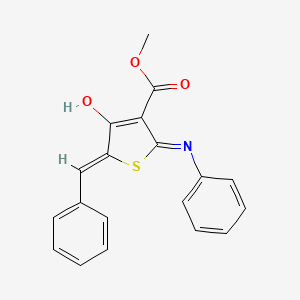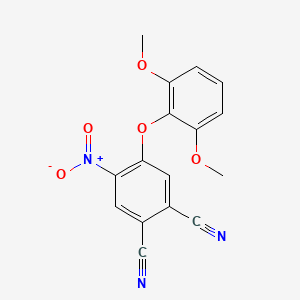![molecular formula C12H20N4O B6128845 N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide, commonly known as DMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. DMG is a derivative of the amino acid glycine and is a precursor to the neurotransmitter N,N-dimethylglycine, which is involved in various physiological processes.
Mécanisme D'action
The exact mechanism of action of DMG is not fully understood, but it is thought to involve the modulation of various biochemical pathways. DMG is a precursor to N,N-dimethylglycine, which is involved in the methylation cycle and the production of S-adenosylmethionine (SAMe). SAMe is a key player in various physiological processes, including neurotransmitter synthesis, DNA methylation, and the regulation of gene expression. DMG may also act as an antioxidant and protect cells from oxidative damage.
Biochemical and Physiological Effects
DMG has been shown to have various biochemical and physiological effects. DMG supplementation has been shown to increase the levels of N,N-dimethylglycine in the blood, indicating that DMG is readily absorbed and metabolized by the body. DMG has been shown to increase the activity of natural killer cells and enhance antibody production, indicating that DMG may have immunostimulatory effects. DMG has also been shown to improve cognitive function and reduce symptoms of autism and ADHD, indicating that DMG may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMG has several advantages for lab experiments. DMG is readily available and can be synthesized using relatively simple methods. DMG is also stable and can be stored for long periods without significant degradation. Additionally, DMG has been extensively studied and has a well-established safety profile. However, DMG also has some limitations for lab experiments. DMG can be expensive to synthesize, and the purity of the resulting product can vary depending on the synthesis method used. Additionally, the exact mechanism of action of DMG is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of DMG. One area of interest is the potential anti-cancer properties of DMG. Further studies are needed to determine the exact mechanism by which DMG inhibits the growth of cancer cells and to investigate its potential as a cancer therapy. Another area of interest is the potential use of DMG as a neuroprotective agent. Further studies are needed to determine the optimal dosage and administration route of DMG for the treatment of neurological disorders such as autism and ADHD. Additionally, the potential use of DMG as an immunostimulatory agent for the treatment of infectious diseases warrants further investigation.
Méthodes De Synthèse
DMG can be synthesized through various methods, including the reaction of glycine with formaldehyde and dimethylamine or the reaction of N,N-dimethylglycine with formaldehyde and pyridine. The most commonly used method for the synthesis of DMG involves the reaction of glycine with formaldehyde and dimethylamine. The reaction takes place in a solvent such as methanol or ethanol, and the resulting product is purified through various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
DMG has been extensively studied for its potential therapeutic benefits, particularly in the areas of immunology and neurology. DMG has been shown to enhance immune function by increasing antibody production and stimulating the activity of natural killer cells. Additionally, DMG has been shown to improve cognitive function and reduce symptoms of autism and attention deficit hyperactivity disorder (ADHD). DMG has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(2)9-11(17)14-8-10-6-5-7-13-12(10)16(3)4/h5-7H,8-9H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIEOPLGFVAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCC1=C(N=CC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![1-[2-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128775.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)

![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B6128820.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)
![diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6128831.png)


![2-{[3-(2-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6128844.png)